
Tariquidar-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tariquidar-d4, also known as this compound, is a useful research compound. Its molecular formula is C₃₈H₃₄D₄N₄O₆ and its molecular weight is 650.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
-
Enhancement of Drug Delivery to the Brain:
- Study Findings: In studies involving healthy volunteers, administration of tariquidar resulted in significant increases in the distribution volume and influx rate constant of P-glycoprotein substrates across the blood-brain barrier. The results showed a 24% increase in distribution volume and a 49% increase in influx rate constant for (R)-(11)C-verapamil after tariquidar administration, indicating enhanced brain penetration of drugs .
- Implications: This property makes tariquidar-d4 a candidate for improving the delivery of central nervous system-targeting therapies, particularly in conditions where P-gp-mediated drug resistance is prevalent.
-
Cancer Treatment:
- Clinical Trials: Tariquidar has been evaluated in several clinical trials aimed at reversing drug resistance in various cancers, including breast cancer and non-small cell lung cancer. In one Phase II study involving patients with advanced breast carcinoma who were resistant to doxorubicin or taxane chemotherapy, the addition of tariquidar showed limited clinical activity but highlighted its role in modulating P-gp expression and activity .
- Functional Imaging: The use of technetium-99m sestamibi scans before and after administration of tariquidar provided insights into the modulation of P-gp activity in tumors. Notably, 29% of patients exhibited significant increases in sestamibi uptake post-treatment .
-
Targeting Dormant Tumor Cells:
- Research Insights: Recent studies suggest that dormant tumor cells surviving chemotherapy can be targeted through P-glycoprotein inhibition. This aspect opens avenues for using this compound not only to enhance drug delivery but also to potentially eliminate residual disease by targeting these resistant cell populations .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Studies
- Case Study on Breast Cancer:
- Neurological Applications:
属性
分子式 |
C₃₈H₃₄D₄N₄O₆ |
---|---|
分子量 |
650.76 |
同义词 |
N-[2-[[[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide-d4; XR 9576-d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。